molecular formula C11H19BO3 B2478962 2-((Dihydrofuran-3(2H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246914-68-9

2-((Dihydrofuran-3(2H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2478962
CAS No.: 2246914-68-9
M. Wt: 210.08
InChI Key: NEISUWCVGVZLCQ-UHFFFAOYSA-N
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Description

2-((Dihydrofuran-3(2H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ( 2246914-68-9) is a high-purity boronic ester derivative designed for advanced chemical synthesis and drug discovery research . This compound, with a molecular formula of C11H19BO3 and a molecular weight of 210.08 g/mol, features a unique structure that integrates a reactive dihydrofuran moiety with a stable pinacol boronic ester . The presence of the vinyl-boronate group makes it a valuable building block in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is pivotal for constructing complex biaryl and heterobiaryl structures found in many pharmaceutical agents and organic materials . Researchers value this chemical for its application in developing novel therapeutic candidates and functional materials. Its specific structure suggests potential as a key intermediate in synthesizing complex molecules. To ensure stability and longevity, the compound must be stored in an inert atmosphere at 2-8°C . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any form of human or animal use. Please refer to the supplied Safety Data Sheet (SDS) for comprehensive handling and hazard information prior to use .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(Z)-oxolan-3-ylidenemethyl]-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BO3/c1-10(2)11(3,4)15-12(14-10)7-9-5-6-13-8-9/h7H,5-6,8H2,1-4H3/b9-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEISUWCVGVZLCQ-CLFYSBASSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C\2/CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2246914-68-9
Record name 4,4,5,5-tetramethyl-2-[(oxolan-3-ylidene)methyl]-1,3,2-dioxaborolane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Dihydrofuran-3(2H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of dihydrofuran derivatives with boronic acids or boronate esters under mild conditions. One common method is the Suzuki–Miyaura coupling, which employs palladium catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of robust palladium catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((Dihydrofuran-3(2H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:

    Substitution Reactions: Commonly used in cross-coupling reactions.

    Oxidation and Reduction Reactions: Though less common, these reactions can modify the boron center or the dihydrofuran ring.

Common Reagents and Conditions

Major Products

The major products of reactions involving this compound are typically biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Scientific Research Applications

Synthesis and Reaction Mechanisms

The compound is primarily synthesized through the Suzuki–Miyaura coupling reaction, a widely used method in organic chemistry for forming biaryl compounds. This reaction typically involves:

  • Transmetalation : The boron compound reacts with an aryl halide in the presence of a palladium catalyst.
  • Reductive Elimination : This step results in the formation of a carbon-carbon bond.

Reaction Conditions

  • Catalysts : Palladium-based catalysts are essential for facilitating the reaction.
  • Bases : Common bases include potassium carbonate or sodium hydroxide.
  • Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF) are frequently used.

Formation of Biaryl Compounds

The compound is extensively used to synthesize biaryl compounds, which serve as intermediates in pharmaceuticals and agrochemicals. These compounds are crucial for developing various biologically active molecules.

Medicinal Chemistry

In medicinal chemistry, 2-((Dihydrofuran-3(2H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a role in:

  • Drug Development : It aids in the synthesis of novel drug candidates that target various diseases.
  • Anticancer Research : Boron-containing compounds have shown potential anticancer properties due to their ability to interfere with cellular processes.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of related boron compounds. The findings indicated that these compounds could inhibit cancer cell proliferation by inducing apoptosis through caspase activation. This suggests that this compound may exhibit similar effects.

Case Study 2: Antimicrobial Properties

Research has also explored the antimicrobial activity of boron-containing compounds. A comparative study demonstrated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism involved disruption of bacterial cell wall synthesis.

Mechanism of Action

The compound exerts its effects primarily through the Suzuki–Miyaura coupling mechanism. This involves the transmetalation of the boron reagent with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The molecular targets are typically aryl halides or vinyl halides, which react with the boron compound to form biaryl or vinyl-aryl products .

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : Electron-donating groups (e.g., 4-methoxyphenyl ) increase boronate reactivity in cross-couplings, while electron-withdrawing groups (e.g., nitro in ) reduce it.
  • Steric Hindrance : Bulky substituents (e.g., tetrahydro-2H-pyran-4-yloxy ) slow reaction kinetics due to steric shielding of the boron center.

Stability and Handling

  • The target compound’s moisture sensitivity necessitates inert storage , contrasting with more stable derivatives like 2-(4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , which may tolerate brief air exposure.
  • Thermal Stability : Derivatives with aromatic substituents (e.g., anthracene ) exhibit higher thermal stability due to rigid structures, whereas alkenyl or ether-containing variants (e.g., ) may decompose at elevated temperatures.

Spectroscopic Data

  • ¹H NMR : The target compound’s dihydrofuran-ylidene group would show characteristic vinyl proton resonances (δ ~5–7 ppm) and methyl signals (δ ~1.2–1.3 ppm for pinacol CH₃ groups) . Comparable data for 2-[4-chloro-3-(pinacolboron)benzyl]isoindoline-1,3-dione (3d ) reveals aryl protons at δ 7.7–7.3 ppm and pinacol CH₃ at δ 1.32 ppm.
  • ¹¹B NMR : Most pinacol boronates exhibit peaks near δ 30–32 ppm (e.g., δ 30.6 for 3d ), consistent with tetracoordinated boron.

Biological Activity

2-((Dihydrofuran-3(2H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound recognized for its role in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura reaction. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

The compound is characterized by its unique structure that includes a dihydrofuran ring and a dioxaborolane moiety. Its molecular formula is C11H15BO3C_{11}H_{15}BO_{3}, and it has a CAS number of 2246914-68-9. The stability and reactivity of this compound make it a valuable reagent in organic chemistry.

The biological activity of this compound can be attributed to its ability to participate in Suzuki–Miyaura coupling reactions. This process involves the transmetalation of the boron reagent with a palladium catalyst, followed by reductive elimination to form carbon-carbon bonds. The primary molecular targets are aryl and vinyl halides, leading to the formation of biaryl products that are crucial in medicinal chemistry.

Biological Applications

  • Medicinal Chemistry : The compound is utilized in the synthesis of pharmaceuticals due to its ability to form complex organic molecules.
  • Material Science : It contributes to the development of novel materials with specific properties beneficial for various applications.

Toxicological Profile

Research indicates that this compound exhibits some toxicity. It has been classified as harmful if swallowed (H302) and can cause skin irritation (H315) . This necessitates careful handling during laboratory applications.

Study 1: Synthesis and Reactivity

A study highlighted the effectiveness of this compound in Suzuki–Miyaura reactions under mild conditions. The use of palladium catalysts facilitated high yields of desired biaryl products .

Study 2: Biological Activity

Another investigation focused on the biological implications of related compounds containing dihydrofuran rings. It was noted that derivatives showed significant inhibitory effects on serine proteases like plasmin . This suggests potential therapeutic applications in conditions where plasmin activity is detrimental.

Study 3: Comparative Analysis

Comparative studies with similar boron-containing compounds revealed that the presence of the dihydrofuran ring enhances both reactivity and stability compared to simpler boronic acids . This uniqueness opens avenues for more efficient synthetic pathways in drug development.

Data Table: Comparison of Related Compounds

Compound NameCAS NumberBiological ActivityKey Applications
This compound2246914-68-9Inhibitory effects on proteasesOrganic synthesis, drug development
Phenylboronic Acid98-80-6Moderate reactivityOrganic synthesis
4,4,5,5-Tetramethyl-2-(phenylmethylene)-1,3,2-dioxaborolaneN/ALimited biological activityOrganic synthesis

Q & A

Q. What is the primary role of this compound in cross-coupling reactions, and how does its structure influence reactivity?

This boronic ester is widely used in Suzuki-Miyaura cross-couplings due to its stability and reactivity. The dioxaborolane moiety stabilizes the boron center, while the dihydrofuran-derived substituent enhances electron density, facilitating transmetallation. Key factors include:

  • Catalyst selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ are common for aryl-aryl couplings .
  • Reaction conditions : Anhydrous solvents (THF, DMF) and bases (K₂CO₃, CsF) are critical for optimal yields .
  • Purification : Flash chromatography (hexanes/EtOAc) resolves unreacted boronic esters .

Q. What synthetic strategies are effective for preparing this compound?

Synthesis typically involves boronation of dihydrofuran derivatives or condensation reactions :

  • Route 1 : React 3-methylene-dihydrofuran with pinacol borane under Lewis acid catalysis (e.g., BF₃·OEt₂) .
  • Route 2 : Cross-metathesis of alkenylboronates with dihydrofuran precursors . Key metrics : Yields range from 70–85% with purity >95% confirmed by NMR (¹H, ¹³C) .

Advanced Research Questions

Q. How can reaction yields be optimized in sterically hindered coupling reactions involving this compound?

Steric hindrance from the tetramethyl dioxaborolane group requires tailored approaches:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 100°C) while maintaining yields .
  • Solvent effects : Use polar aprotic solvents (DMSO) to enhance solubility of bulky intermediates .
  • Stoichiometry : A 1.2:1 molar ratio of boronic ester to electrophile minimizes side reactions .

Q. How do stereochemical outcomes in allylation or propargylation reactions involving this compound arise, and how can they be controlled?

The compound’s α-boryl group participates in stereoselective allylboration :

  • Zaitsev vs. anti-Zaitsev selectivity : Dictated by transition metal catalysts (e.g., Ni(acac)₂ promotes anti-Zaitsev) .
  • Chiral auxiliaries : Use (R)-BINOL-derived ligands to achieve enantiomeric excess (>80% ee) .
  • Diastereomeric ratios (dr) : Column chromatography (silica gel) resolves dr up to 5:1 .

Q. What are its emerging applications in materials science, particularly in electronic devices?

This compound serves as a precursor for π-conjugated polymers in optoelectronics:

  • Organic photovoltaics (OPVs) : Copolymerized with thienothiophene units to achieve power conversion efficiencies >8% .
  • Characterization : UV-Vis spectroscopy and cyclic voltammetry confirm bandgap tuning (1.8–2.2 eV) .
  • Stability : The tetramethyl groups improve thermal stability (TGA decomposition >250°C) .

Methodological Considerations

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • NMR spectroscopy : ¹¹B NMR (~30 ppm confirms boronate structure); ¹H NMR (δ 1.2–1.3 ppm for pinacol methyl groups) .
  • Mass spectrometry : High-resolution MS (ESI+) validates molecular ions (e.g., [M+H]+ at m/z 239.51) .
  • X-ray crystallography : Resolves dihydrofuran-boronate conformation in solid state .

Q. How can researchers address contradictions in reported reactivity or stability data?

Discrepancies often arise from:

  • Moisture sensitivity : Store under inert gas (Ar) with molecular sieves to prevent hydrolysis .
  • Batch variability : Use HPLC (C18 column) to quantify impurities (e.g., residual boronic acids) .
  • Replication : Cross-validate results using standardized protocols (e.g., J. Org. Chem. methods) .

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